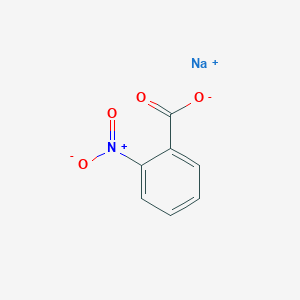
2-Ethylquinoxaline 1,4-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylquinoxaline 1,4-dioxide (EQOD) is a heterocyclic organic compound with a molecular formula of C10H8N2O2. It has been widely studied due to its diverse range of applications in the field of chemistry and biochemistry. EQOD is a versatile compound that has been used as a catalyst, a precursor for the synthesis of various organic compounds, and as a probe for the study of biological systems.
Mecanismo De Acción
2-Ethylquinoxaline 1,4-dioxide's mechanism of action is not fully understood. However, it is believed that 2-Ethylquinoxaline 1,4-dioxide acts as a radical initiator in the presence of hydrogen peroxide. This results in the formation of reactive oxygen species, which can lead to oxidative stress and cell damage.
Efectos Bioquímicos Y Fisiológicos
2-Ethylquinoxaline 1,4-dioxide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit the growth of bacteria and fungi. 2-Ethylquinoxaline 1,4-dioxide has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Ethylquinoxaline 1,4-dioxide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under a variety of conditions and has a long shelf life. However, 2-Ethylquinoxaline 1,4-dioxide can be toxic and must be handled with care. It may also react with other chemicals in the lab, leading to unexpected results.
Direcciones Futuras
There are several future directions for research on 2-Ethylquinoxaline 1,4-dioxide. One area of interest is the development of new synthesis methods for 2-Ethylquinoxaline 1,4-dioxide and related compounds. Another area of interest is the use of 2-Ethylquinoxaline 1,4-dioxide as a probe for the study of biological systems, including the development of new fluorescent probes for the detection of DNA and RNA. Additionally, 2-Ethylquinoxaline 1,4-dioxide may have potential applications in the development of new drugs for the treatment of cancer and inflammatory diseases.
Métodos De Síntesis
2-Ethylquinoxaline 1,4-dioxide can be synthesized using a variety of methods, including the oxidation of 2-ethylquinoxaline with hydrogen peroxide or potassium permanganate. Other methods include the oxidation of 2-ethylquinoxaline with nitric acid or the reaction of 2-ethylquinoxaline with N-bromosuccinimide.
Aplicaciones Científicas De Investigación
2-Ethylquinoxaline 1,4-dioxide has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of DNA and RNA, as well as a probe for the study of protein-ligand interactions. 2-Ethylquinoxaline 1,4-dioxide has also been used as a catalyst for various organic reactions, including the oxidation of alcohols and the synthesis of heterocyclic compounds.
Propiedades
Número CAS |
16007-75-3 |
|---|---|
Nombre del producto |
2-Ethylquinoxaline 1,4-dioxide |
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
3-ethyl-4-oxidoquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C10H10N2O2/c1-2-8-7-11(13)9-5-3-4-6-10(9)12(8)14/h3-7H,2H2,1H3 |
Clave InChI |
WOSBROCEKUGOHI-UHFFFAOYSA-N |
SMILES |
CCC1=C[N+](=O)C2=CC=CC=C2N1[O-] |
SMILES canónico |
CCC1=C[N+](=O)C2=CC=CC=C2N1[O-] |
Sinónimos |
2-Ethylquinoxaline 1,4-dioxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















